The compound 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is a versatile chemical entity that has been the subject of various research studies due to its potential applications in medicinal chemistry and other fields. The interest in this compound and its derivatives stems from their biological activities, which include inhibition of platelet aggregation, antihypertensive effects, and antiproliferative activities against cancer cell lines1 2. This comprehensive analysis will delve into the synthesis, mechanism of action, and the broad spectrum of applications of this compound and its related derivatives.
The derivatives of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine have been shown to exhibit significant biological activities. For instance, a series of derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, which is a crucial step in the formation of blood clots. These compounds have been tested in whole guinea pig blood and have shown activity against aggregation induced by arachidonic acid (AA), adenosine-5′-diphosphate (ADP), or collagen. Some of these compounds also displayed antihypertensive properties in spontaneously hypertensive rats (SHR) and inhibited thromboxane synthetase, which is an enzyme involved in the biosynthesis of thromboxane, a compound that promotes platelet aggregation and vasoconstriction1.
Another study focused on fluorinated derivatives of the compound, which were synthesized and assessed for their antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. The most potent compound in this series did not inhibit bovine dihydrofolate reductase (DHFR), suggesting that its antiproliferative effects are mediated through mechanisms other than DHFR inhibition2.
The applications of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine derivatives span across different fields, primarily in medicinal chemistry. As inhibitors of blood platelet aggregation, these compounds have potential use as therapeutic agents in the prevention and treatment of thrombotic disorders. Their antihypertensive effects make them candidates for the development of new drugs to manage hypertension1.
In the field of oncology, the antiproliferative activity of fluorinated derivatives against cancer cell lines opens up possibilities for these compounds to be developed as anticancer agents. The specificity of their action against cancer cells, while sparing DHFR, is particularly promising as it may lead to treatments with fewer side effects2.
Additionally, the reactivity of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine with other chemical entities has been explored. For example, reactions with amines and hydrazines have led to the formation of various oxadiazole derivatives, which have been biologically screened for further potential applications3.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2